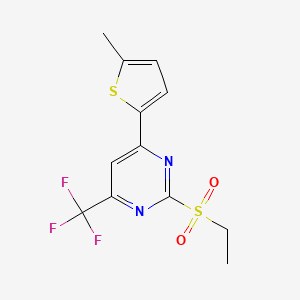![molecular formula C12H18ClNO B2714109 [(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride CAS No. 2378490-39-0](/img/structure/B2714109.png)
[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride is a chemical compound that features a cyclobutyl ring with an aminomethyl group and a phenyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a Michael addition reaction, where a ketone reacts with a β-nitroolefin in the presence of a trifunctional catalyst.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination process, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the aminomethyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, ethers
科学的研究の応用
[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites on enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways and leading to various physiological effects.
類似化合物との比較
Similar Compounds
2-Phenethylamines: These compounds share a similar phenyl group and aminomethyl group but differ in the structure of the carbon backbone.
2-Methylpyridines: These compounds have a pyridine ring instead of a cyclobutyl ring, leading to different chemical properties and reactivity.
Piperidine Derivatives: These compounds contain a piperidine ring, which is a six-membered ring with one nitrogen atom, compared to the four-membered cyclobutyl ring in [(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride.
Uniqueness
This compound is unique due to its specific cyclobutyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
特性
IUPAC Name |
[(1R,2R)-1-(aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-8-12(9-14)7-6-11(12)10-4-2-1-3-5-10;/h1-5,11,14H,6-9,13H2;1H/t11-,12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYGUBBIHGTWSD-MNMPKAIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)(CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]([C@H]1C2=CC=CC=C2)(CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2714030.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2714034.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide](/img/structure/B2714035.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2714037.png)
![1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2714038.png)
![(2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2714041.png)
![1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane](/img/structure/B2714043.png)

![3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2714045.png)
![Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2714047.png)
![2-Oxo-2-[4-(piperidin-1-yl)phenyl]acetaldehyde hydrate](/img/new.no-structure.jpg)

